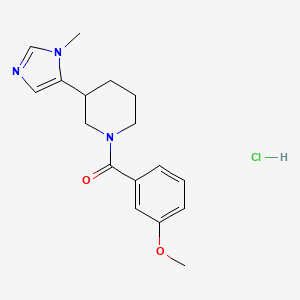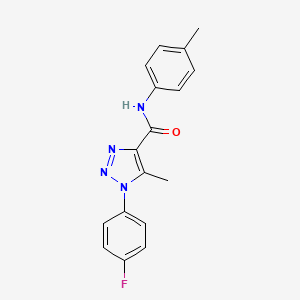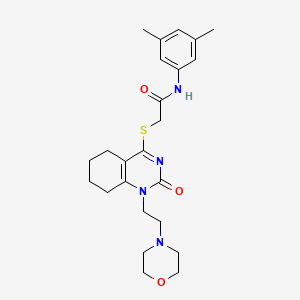
1-(3-methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, an imidazolyl group, and a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(3-methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the acylation of 3-methoxybenzoic acid with an appropriate acyl chloride or anhydride to form the methoxybenzoyl intermediate.
Formation of the Imidazolyl Intermediate: Separately, the imidazole ring is methylated using methyl iodide or a similar methylating agent to form the 1-methyl-1H-imidazole intermediate.
Coupling Reaction: The methoxybenzoyl intermediate is then coupled with the imidazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the Piperidine Ring: The final step involves the cyclization of the coupled product with piperidine under acidic conditions to form the piperidine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxybenzoyl)-3-(1H-imidazol-5-yl)piperidine hydrochloride: Lacks the methyl group on the imidazole ring, which may affect its binding affinity and activity.
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-4-yl)piperidine hydrochloride: Has a different substitution pattern on the imidazole ring, potentially leading to different chemical and biological properties.
1-(3-Methoxybenzoyl)-3-(1-methyl-1H-imidazol-5-yl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-19-12-18-10-16(19)14-6-4-8-20(11-14)17(21)13-5-3-7-15(9-13)22-2;/h3,5,7,9-10,12,14H,4,6,8,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXBKNORLFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)



![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)


![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

